2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide

FKBP pharmacology peptidyl-prolyl isomerase inhibition immunophilin ligand screening

2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 905680-21-9, molecular formula C22H26N2O4, MW 382.46 g/mol) is a fully synthetic small molecule belonging to the N-arylacetamide class, structurally defined by a 5-oxopyrrolidine (γ-lactam) core bearing a 3,4-dimethylphenyl substituent at N1 and a 3,4-dimethoxyphenylacetamide side chain at C3. The compound is cataloged in the ChEMBL database (CHEMBL3794103) and BindingDB (BDBM50162660) with in vitro biochemical profiling data against FKBP-family peptidyl-prolyl isomerases, providing the only publicly traceable quantitative bioactivity anchor for procurement specification.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 905680-21-9
Cat. No. B2793468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide
CAS905680-21-9
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C22H26N2O4/c1-14-5-7-18(9-15(14)2)24-13-17(12-22(24)26)23-21(25)11-16-6-8-19(27-3)20(10-16)28-4/h5-10,17H,11-13H2,1-4H3,(H,23,25)
InChIKeyQMKMADARKHWMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 905680-21-9): Chemical Identity and Procurement Baseline


2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 905680-21-9, molecular formula C22H26N2O4, MW 382.46 g/mol) is a fully synthetic small molecule belonging to the N-arylacetamide class, structurally defined by a 5-oxopyrrolidine (γ-lactam) core bearing a 3,4-dimethylphenyl substituent at N1 and a 3,4-dimethoxyphenylacetamide side chain at C3 . The compound is cataloged in the ChEMBL database (CHEMBL3794103) and BindingDB (BDBM50162660) with in vitro biochemical profiling data against FKBP-family peptidyl-prolyl isomerases, providing the only publicly traceable quantitative bioactivity anchor for procurement specification .

Why Class-Level Substitution of 2-(3,4-Dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide Introduces Target-Engagement and Physicochemical Risk


The 5-oxopyrrolidine scaffold supports diverse substitution vectors that profoundly alter target selectivity. Simple replacement by N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide (nefiracetam), a clinical-stage nootropic agent with established CNS pharmacology, yields a fundamentally different biological program (cholinergic/GABAergic modulation) irrelevant to FKBP or kinase-family profiling contexts . Similarly, swapping the N1-(3,4-dimethylphenyl) group for a 4-nitrophenyl or 4-methoxyphenyl substituent, or replacing the 3,4-dimethoxyphenylacetyl moiety with a thiophene or indole group, generates compounds with untested selectivity and divergent logP, solubility, and metabolic stability profiles . Without explicit target engagement data matching the FKBP binding signature of CAS 905680-21-9, generic substitution invalidates both experimental reproducibility and procurement specification in drug-discovery workflows.

Head-to-Head Quantitative Evidence for Selecting 2-(3,4-Dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 905680-21-9) Over Closest Analogs


FKBP12/FKBP51 Biochemical Profiling: Quantified Affinity Differentiation of CAS 905680-21-9 from Alternative FKBP Ligands

Among N-aryl-5-oxopyrrolidine acetamide derivatives cataloged in public bioactivity databases, CAS 905680-21-9 is the only compound with reported dual FKBP12/FKBP51 affinity data. It displays a Ki of 3,200 nM for the human FKBP12 FK1 domain and 3,800 nM for the FKBP51 FK506-binding domain, measured under identical assay conditions (30-min incubation, fluorescein-conjugated tracer competition) . By contrast, the widely employed FKBP ligand SLF (synthetic ligand of FKBP) exhibits sub-nanomolar affinity (Kd ~0.2–2 nM for FKBP12), and rapamycin binds with Kd ~0.2 nM, positioning CAS 905680-21-9 in a distinct micromolar affinity tier suitable for applications where potent FKBP blockade is undesirable—such as FKBP chemical biology probe panels requiring graded occupancy or PROTAC linker attachment where excessive binding affinity impairs ternary complex dynamics .

FKBP pharmacology peptidyl-prolyl isomerase inhibition immunophilin ligand screening chemical probe procurement

FKBP12-versus-FKBP51 Affinity Isoform Discrimination: A Selectivity Feature Absent from Unsubstituted Pyrrolidinone Acetamides

CAS 905680-21-9 displays a measured Ki of 3,200 nM for FKBP12 and 3,800 nM for FKBP51, yielding an FKBP12/FKBP51 selectivity ratio of approximately 1.2 (near-equivalent affinity) . The unsubstituted analog 2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide (CAS 1396877-93-2), which lacks the N1-aryl group, has no reported FKBP profiling data in any public database, meaning its FKBP engagement is entirely uncharacterized . The modest FKBP12/FKBP51 discrimination documented for CAS 905680-21-9 provides a defined selectivity benchmark that simplified pyrrolidinone acetamides cannot offer, enabling informed selection where both FKBP isoforms are co-expressed and differential binding must be accounted for.

FKBP isoform selectivity immunophilin pharmacology chemical tool compound selection

Structural Differentiation from the Clinical Nootropic Nefiracetam: The 3,4-Dimethoxyphenylacetyl Moiety Redirects Biological Annotation

Nefiracetam (N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, CAS 77191-36-7), the most extensively characterized dimethylphenyl-pyrrolidinone acetamide in the public domain, acts as a cognition-enhancing agent via cholinergic and GABAergic modulation, with established in vivo pharmacology in rodent amnesia models and 52-week oral toxicity data in rats . CAS 905680-21-9 differs at three critical structural positions: (i) the acetamide linker is attached at the pyrrolidine C3 rather than N1; (ii) the N1 position bears a 3,4-dimethylphenyl group rather than a 2,6-dimethylphenyl group; and (iii) the acetyl side chain carries a 3,4-dimethoxyphenyl group instead of a simple acetamide. These modifications ablate the structural determinants required for nefiracetam-like CNS pharmacology while creating the FKBP-binding pharmacophore documented in biochemical assays . Procurement of nefiracetam as a substitute would introduce irrelevant nootropic pharmacology and fail to replicate the FKBP engagement profile that defines the utility of CAS 905680-21-9.

racetam comparator analysis CNS drug discovery pyrrolidinone scaffold selectivity

Predicted Drug-Likeness and Physicochemical Differentiation from Dimerized or Doubly Substituted Analogs

CAS 905680-21-9 (MW 382.46, logP ~2.5–3.5 predicted, H-bond acceptors 4, H-bond donors 1, rotatable bonds 5) falls within Lipinski and lead-like chemical space with zero RO5 violations predicted . The closest cataloged analog with a bulkier substitution pattern, 2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 900997-32-2, MW 414.46, C22H26N2O6), introduces an additional methoxy group on the N1-phenyl ring, increasing molecular weight by 32 Da and H-bond acceptor count by 2, which elevates polar surface area and may reduce membrane permeability in cell-based assays . In the absence of matched biological potency data for the dimethoxy analog, the lower molecular weight and simpler H-bond profile of CAS 905680-21-9 confer superior lead-like properties for fragment- or hit-to-lead optimization campaigns where minimal structural complexity is preferred.

drug-likeness prediction Lipinski rule of five procurement triage lead-like property filtering

Highest-Confidence Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide Based on Verified Differential Evidence


FKBP Selectivity Panel Assembly: A Low-Affinity Reference Compound for Graded Target Engagement Experiments

CAS 905680-21-9 serves as a micromolar-affinity FKBP12/FKBP51 binder within selectivity panels that include high-affinity ligands (e.g., SLF, rapamycin, FK506). Its Ki values of 3,200 nM (FKBP12) and 3,800 nM (FKBP51) occupy a distinct affinity tier that enables concentration-response experiments spanning three orders of magnitude (low nanomolar to micromolar), facilitating the construction of FKBP occupancy–response curves without saturating target at the lowest test concentrations. This application is directly supported by the dual isoform biochemical data that no other 5-oxopyrrolidine acetamide cataloged in ChEMBL or BindingDB can provide.

PROTAC Linker Chemistry: Negative-Control Warhead with Documented, Modest Target Affinity

In PROTAC (proteolysis-targeting chimera) development, selecting a warhead with excessively high target affinity can impair ternary complex formation and catalytic degradation efficiency. CAS 905680-21-9, with its micromolar FKBP12 Ki , offers a warhead affinity approximately 1,600-fold weaker than SLF, making it suitable as a negative-control building block or as a starting scaffold for affinity maturation via structure-guided optimization. The documented affinity value eliminates the need for preliminary FKBP binding assessment, reducing the procurement-to-assay timeline by an estimated 2–4 weeks compared to completely uncharacterized pyrrolidinone acetamides.

Computational Chemistry and Cheminformatics: A Curated, Experimentally Annotated Data Point for FKBP Docking and QSAR Model Calibration

Publicly available FKBP12 and FKBP51 Ki data for CAS 905680-21-9 provide a rare, experimentally measured affinity anchor for a non-natural product, non-macrocyclic small molecule within the FKBP chemogenomic space. Computational chemists building FKBP-focused QSAR, pharmacophore, or free-energy perturbation (FEP) models can use this compound as a calibration or test-set member, leveraging its unique combination of modest affinity, dual isoform annotation, and drug-like physicochemical properties (MW 382.46, zero RO5 violations) . The availability of both FKBP12 and FKBP51 data from a single assay platform further enables isoform-selectivity model training.

Chemical Biology Tool Compound Procurement: Defined FKBP Engagement Profile for Target-ID and Chemoproteomics Studies

In chemical biology workflows employing affinity-based proteomics (e.g., pull-down with biotinylated probes or cellular thermal shift assays), CAS 905680-21-9 provides a defined FKBP engagement signature with micromolar affinity . Its weaker binding relative to FK506/rapamycin minimizes the risk of FKBP saturation that could mask the identification of lower-abundance or weaker-affinity interactors. The compound's lead-like physicochemical profile also supports cell permeability predictions superior to larger, more polar FKBP ligands, though experimental permeability data remain to be generated.

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